molecular formula C9H7F3O3 B056820 Methyl 4-hydroxy-3-(trifluoromethyl)benzoate CAS No. 115933-50-1

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Cat. No.: B056820
CAS No.: 115933-50-1
M. Wt: 220.14 g/mol
InChI Key: WIXKYCQCCJXQPN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a high-value, multifunctional chemical building block specifically designed for advanced research and development. This compound features a benzoate ester framework strategically substituted with a phenolic hydroxyl group and a metabolically stable trifluoromethyl (CF3) group at the 3- and 4- positions, respectively. Its primary research value lies in its utility as a key synthetic intermediate in medicinal chemistry and drug discovery programs. The presence of the strongly electron-withdrawing and lipophilic CF3 group can significantly alter a molecule's pharmacokinetic properties, including metabolic stability, membrane permeability, and bioavailability. Researchers utilize this compound to construct more complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents targeting a range of diseases. The methyl ester serves as a protected carboxylic acid, which can be readily hydrolyzed to the corresponding acid for further derivatization, while the phenolic hydroxyl group offers a handle for etherification or other conjugation strategies. This reagent is strictly for research applications in laboratory settings and is an essential tool for chemists developing novel small-molecule probes, agrochemicals, and functional materials.

Properties

IUPAC Name

methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKYCQCCJXQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553370
Record name Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115933-50-1
Record name Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this approach, the carboxylic acid reacts with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, often conducted under reflux to drive equilibrium toward ester formation.

Reaction Conditions:

  • Molar Ratio: 1:10 (acid:methanol)

  • Catalyst: 5–10% H₂SO₄ (v/v)

  • Temperature: 60–80°C

  • Duration: 12–24 hours

Mechanism:

  • Protonation of the carboxylic acid’s carbonyl oxygen.

  • Nucleophilic attack by methanol, forming a tetrahedral intermediate.

  • Deprotonation and elimination of water to yield the ester.

Yield: 70–85% (dependent on acid strength and reflux efficiency).

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed. These agents activate the carboxylic acid as an intermediate acyloxyphosphonium ion, facilitating ester formation without strong acids.

Typical Protocol:

  • Dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1 equiv) and DCC (1.2 equiv) in dry dichloromethane (DCM).

  • Add methanol (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 6–12 hours.

  • Filter to remove dicyclohexylurea (DCU) byproduct and concentrate.

Yield: 80–90% with minimal side reactions.

Protection-Deprotection Strategies

The phenolic hydroxyl group in 4-hydroxy-3-(trifluoromethyl)benzoic acid necessitates protection during esterification to prevent undesired side reactions (e.g., O-methylation). Common protecting groups include tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers.

Stepwise Synthesis via Silyl Protection

  • Protection:

    • Treat 4-hydroxy-3-(trifluoromethyl)benzoic acid with TBSCl (1.1 equiv) and imidazole (2 equiv) in DMF.

    • Stir at 25°C for 4 hours to form the TBS-protected intermediate.

  • Esterification:

    • React the protected acid with methanol using EDCI/DMAP.

  • Deprotection:

    • Remove the TBS group with tetrabutylammonium fluoride (TBAF) in THF.

Overall Yield: 65–75% (three-step sequence).

Alternative Synthetic Routes

Trifluoromethylation of Preformed Esters

Introducing the trifluoromethyl (-CF₃) group after esterification can circumvent challenges associated with handling fluorinated precursors. Methods include:

  • Umemoto’s Reagent: Electrophilic trifluoromethylation using (trifluoromethyl)dibenzoheterocyclo salts.

  • Copper-Mediated Coupling: Cross-coupling aryl halides with CF₃ sources (e.g., TMSCF₃).

Example Protocol:

  • Methyl 4-hydroxy-3-iodobenzoate (1 equiv), CuI (0.2 equiv), and TMSCF₃ (3 equiv) in DMF.

  • Heat at 100°C for 24 hours under nitrogen.

  • Isolate product via column chromatography.

Yield: 50–60% (moderate due to competing side reactions).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and safety. Continuous flow systems enhance heat transfer and mixing, reducing reaction times and improving yields.

Process Parameters:

  • Residence Time: 10–30 minutes

  • Temperature: 70–90°C

  • Catalyst: Solid acid resins (e.g., Amberlyst-15) for easy separation.

Advantages:

  • 95% conversion in single pass.

  • Reduced waste generation.

Purification Techniques

  • Distillation: For solvent and excess methanol recovery.

  • Crystallization: High-purity product (>99%) achieved via recrystallization from ethanol/water mixtures.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Purity (%) Scalability
Acid-Catalyzed EsterificationH₂SO₄70–8590–95Moderate
EDCI/DMAP CouplingEDCI, DMAP80–9095–98High
TrifluoromethylationCuI, TMSCF₃50–6085–90Low
Continuous FlowAmberlyst-1590–9598–99High

Recent Advances

Enzymatic Esterification

Lipase-catalyzed reactions offer eco-friendly alternatives. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates ester synthesis in non-aqueous media:

  • Conditions: 40°C, 48 hours, 1:5 substrate:methanol ratio.

  • Yield: 60–70% (improving with solvent engineering).

Photocatalytic Methods

Visible-light-driven catalysis using eosin Y as a photosensitizer enables esterification at ambient temperatures:

  • Reaction Time: 8 hours

  • Yield: 75–80%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Chemical Synthesis

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of specific functional groups into target molecules, making it valuable in the production of:

  • Pharmaceuticals : It is used as an intermediate in the synthesis of various drugs. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy.
  • Agrochemicals : The compound can be utilized in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance biological activity.
  • Specialty Chemicals : Its reactivity allows for the creation of novel compounds with tailored properties for industrial applications.

Case Studies and Research Findings

  • Pharmaceutical Development :
    • A study highlighted the use of this compound in synthesizing Ubrogepant, a drug approved for migraine treatment. The compound was instrumental in forming key intermediates that led to the final product .
    • Another research focused on its role in synthesizing Alpelisib, an anti-cancer drug, demonstrating how the trifluoromethyl group contributes to the drug's pharmacological profile .
  • Agrochemical Applications :
    • Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity against pests. This compound has been explored for use in developing more effective agrochemicals .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The hydroxyl group can form hydrogen bonds with target proteins, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Properties

Compound Name Substituents CAS No. Molecular Weight Key Applications References
This compound -OH (C4), -CF₃ (C3), -COOCH₃ 115933-50-1 220.14 Pharmaceutical intermediates
Methyl 4-amino-3-(trifluoromethyl)benzoate -NH₂ (C4), -CF₃ (C3), -COOCH₃ 167760-75-0 219.16 Medicinal chemistry (e.g., kinase inhibitors)
Methyl 4-chloro-3-(trifluoromethyl)benzoate -Cl (C4), -CF₃ (C3), -COOCH₃ 115591-64-5 238.59 Agrochemical synthesis
4-Methoxy-3-(trifluoromethyl)benzoic acid -OCH₃ (C4), -CF₃ (C3), -COOH 276861-63-3 220.13 High structural similarity (98%) to parent ester
Methyl 3-amino-5-(trifluoromethyl)benzoate -NH₂ (C3), -CF₃ (C5), -COOCH₃ 22235-25-2 219.16 Specialty chemical intermediates

Physicochemical Properties

  • Hydrophobicity : The hydroxyl group in the parent compound increases polarity compared to its methoxy (logP ~1.8) or chloro (logP ~2.5) analogues, affecting solubility in aqueous media .
  • Acidity: The -OH group (pKa ~8–10) is more acidic than -NH₂ (pKa ~4–5) or -Cl (non-acidic), influencing reactivity in deprotonation-driven reactions .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, making derivatives suitable for high-temperature syntheses (e.g., liquid crystal production) .

Reactivity and Stability

  • Ester Hydrolysis : The methyl ester hydrolyzes under alkaline conditions to yield 4-hydroxy-3-(trifluoromethyl)benzoic acid, a step critical in prodrug activation .
  • Electrophilic Substitution : The -CF₃ group deactivates the benzene ring, directing further substitutions to the ortho/para positions relative to the hydroxyl group .
  • Stability : Chloro and methoxy derivatives exhibit greater hydrolytic stability than the hydroxyl analogue, making them preferable in long-term storage .

Biological Activity

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, also known by its CAS number 115933-50-1, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₇F₃O₃
  • Molecular Weight : 220.15 g/mol
  • Log P (Partition Coefficient) : Ranges from 1.81 to 3.35, indicating moderate lipophilicity which facilitates cell membrane penetration .

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and influences binding interactions with target proteins, potentially increasing potency against various biological targets.
  • Hydroxyl Group : Capable of forming hydrogen bonds, which may enhance the compound's interaction with enzymes and receptors involved in key biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes, including:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism. Compounds similar to this compound have shown potential in inhibiting DPP-IV, which could aid in managing diabetes .

Research Findings

A summary of key studies on this compound is presented below:

Study ReferenceFocusKey Findings
Synthesis and Biological ActivityInvestigated the compound's potential as a drug candidate; showed antimicrobial and anti-inflammatory properties.
DPP-IV InhibitionDemonstrated the ability to inhibit DPP-IV, suggesting potential use in diabetes management.
Cell Cycle InhibitionRelated compounds inhibited cell cycle progression in HeLa cells, indicating possible anti-cancer activity.

Case Studies

  • Antimicrobial Efficacy : A study performed on various bacterial strains indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Inflammatory Response Modulation : In vitro studies revealed that the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its anti-inflammatory potential.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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